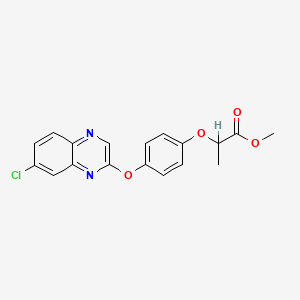
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
Overview
Description
XB-947 is a compound that belongs to the quinoxaline family of antitumor agents. It was initially discovered by the DuPont Corporation as an analog of the herbicide Assure® and was found to have significant antitumor activity . due to its water-insolubility, further research led to the development of more soluble analogs like XK469 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XB-947 involves several steps:
Chemical Reactions Analysis
XB-947 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common reagents used in these reactions include POCl3, K2CO3, and NaOH . Major products formed from these reactions are various quinoxaline derivatives with potential antitumor properties .
Scientific Research Applications
XB-947 has been extensively studied for its antitumor properties. It has shown significant activity against various tumor cell lines, including multi-drug resistant tumors . Its applications extend to:
Chemistry: Used as a precursor for synthesizing other quinoxaline derivatives.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
XB-947 exerts its effects primarily by inhibiting topoisomerase IIβ, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in tumor cells . The exact molecular pathways involved are still under investigation, but it is believed to selectively target topoisomerase IIβ without affecting other similar enzymes .
Comparison with Similar Compounds
XB-947 is unique due to its selective inhibition of topoisomerase IIβ. Similar compounds include:
XK469: An analog developed from XB-947 with improved solubility and pharmacokinetic properties.
Assure®: The parent herbicide compound, which lacks significant antitumor activity.
Other Quinoxaline Derivatives: Various derivatives have been synthesized and studied for their antitumor properties, but XB-947 remains unique in its specific mechanism of action.
Biological Activity
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, also known as XK-469 or NSC-698216, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅ClN₂O₄
- Molar Mass : Approximately 344.75 g/mol
- CAS Number : 130561-18-1
The compound consists of a propanoic acid moiety linked to a phenoxy group, which is further substituted with a chlorinated quinoxaline derivative. This structure contributes to its diverse biological activities.
The biological activity of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Cytotoxicity Against Tumors : The compound exhibits selective cytotoxicity against various solid tumors by interfering with cellular signaling pathways that regulate cell proliferation and survival.
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Interaction with PPAR Receptors : Research indicates that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), impacting metabolic processes and potentially influencing cancer cell differentiation.
Biological Activity Highlights
Recent studies have documented the following key biological activities:
- Antitumor Activity : Propanoic acid methyl ester has shown promising results in inhibiting tumor growth in vitro and in vivo models. It demonstrates selective activity against various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant reduction in viability |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
- Mechanisms of Action : The compound has been shown to modulate apoptosis-related proteins and disrupt cell cycle progression in cancer cells.
Case Studies
- Study on Antitumor Activity :
- PPAR Ligand Activity :
-
Inflammation Model :
- In a model of acute inflammation, propanoic acid methyl ester demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases .
Research Applications
The unique properties of propanoic acid methyl ester make it a valuable candidate for further research in various fields:
- Oncology : As an antitumor agent, it holds promise for developing new cancer therapies.
- Metabolic Disorders : Its role as a PPAR ligand suggests applications in managing metabolic diseases such as diabetes.
- Pharmaceutical Development : The compound serves as a building block for synthesizing novel therapeutic agents.
Properties
CAS No. |
78104-71-9 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3 |
InChI Key |
NPUWJNOFOGQLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














